![molecular formula C30H52BNO3 B2449002 N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamid CAS No. 2490665-97-7](/img/structure/B2449002.png)
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an octadecanamide chain
Wissenschaftliche Forschungsanwendungen
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester group . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The amide group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the octadecanamide chain.
4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Contains a sulfonamide group instead of an amide group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but with different substituents on the phenyl ring.
Uniqueness
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is unique due to its combination of a boronic ester group and a long-chain amide. This structure provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecular targets, making it valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPQZDEWDKYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
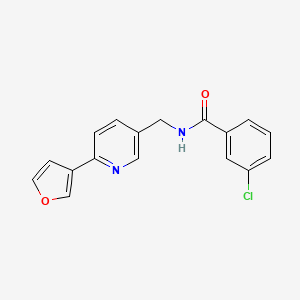
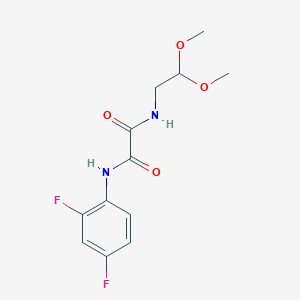
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
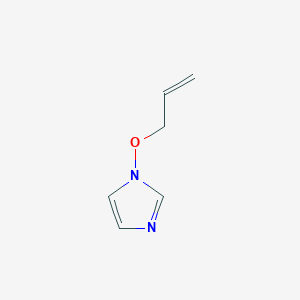
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)
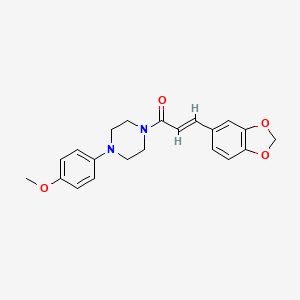
![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)
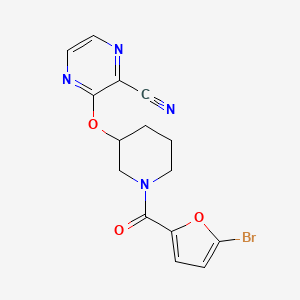
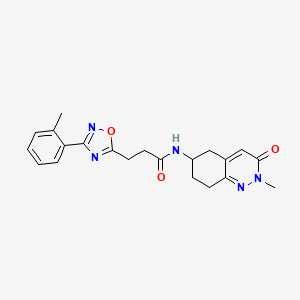

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
![2-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2448942.png)
